molecular formula C₂₂H₃₀O₄ B1142610 Cannabichromenic acid CAS No. 185505-15-1

Cannabichromenic acid

Cat. No. B1142610
M. Wt: 358.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabichromenic acid, (+)-

CAS RN

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
936
Citations
S Morimoto, K Komatsu, F Taura, Y Shoyama - Phytochemistry, 1998 - Elsevier
… Cannabichromenic acid synthase was purified to apparent … acid and cannabinerolic acid to cannabichromenic acid. The K m … These results suggested that cannabichromenic acid is …
Number of citations: 146 www.sciencedirect.com
S Morimoto, K Komatsu, F Taura… - Journal of Natural …, 1997 - ACS Publications
… The enzyme, named cannabichromenic acid synthase, catalyzed the oxidocyclization … cannabichromenic acid. The biosynthetic mechanism for the formation of cannabichromenic acid …
Number of citations: 86 pubs.acs.org
YR Lee, X Wang - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
… was known about the total synthesis of cannabichromenic acid. Our synthetic route is outlined … The spectroscopic data of our synthetic cannabichromenic acid (2) are in agreement with …
Number of citations: 31 koreascience.kr
M Galletta, TA Reekie, G Nagalingam, AL Bottomley… - Antibiotics, 2020 - mdpi.com
… In this manuscript, we characterise the ability of the phytocannabinoid cannabichromenic acid (CBCA) and its related synthetic analogues to successfully inhibit the growth of MRSA and …
Number of citations: 12 www.mdpi.com
Y Shoyama, T Fujita, T Yamauchi… - Chemical and …, 1968 - jstage.jst.go.jp
Cannabichromenic Acid, a Genuine Substance of Cannabichromene … Cannabichromenic Acid, a Genuine Substance of Cannabichromene …
Number of citations: 54 www.jstage.jst.go.jp
F Fulvio, R Paris, M Montanari, C Citti, V Cilento… - Plants, 2021 - mdpi.com
… Even if some hypotheses have been produced, studies are often in disagreement especially on the role of the cannabichromenic acid synthase (CBCAS). In this work a set of European …
Number of citations: 15 www.mdpi.com
MG Etchart, LL Anderson, A Ametovski… - European Journal of …, 2022 - Elsevier
Cannabichromene (CBC) and cannabichromenic acid (CBCA) are cannabis constituents currently under evaluation for their therapeutic potential, but their pharmacological properties …
Number of citations: 4 www.sciencedirect.com
F Pollastro, D Caprioglio, D Del Prete… - Natural Product …, 2018 - journals.sagepub.com
… Thus, the enzyme cannabichromenic acid (CBCA, 1b) synthase is a FAD-oxido-cyclase with little specificity for the length of the alkyl chain of the resorcinyl core, accepting both …
Number of citations: 38 journals.sagepub.com
F Russo, E Ferri, D Pinetti, MA Vandelli, A Laganà… - Talanta, 2024 - Elsevier
In this work, a heart-cut bidimensional achiral-chiral liquid chromatography method coupled to high-resolution mass spectrometry was developed for the separation of the main …
Number of citations: 4 www.sciencedirect.com
Y SHOYAMA, R OKU, T YAMAUCHI… - Chemical and …, 1972 - jstage.jst.go.jp
… from cannabichromenic acid by natural irradiation during the storage of the Cannabis. ' … new component and its photochemical conversion from cannabichromenic acid (CBCA).4) When …
Number of citations: 46 www.jstage.jst.go.jp

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